molecular formula C24H29N5O5 B10851592 N6-methoxy-2-[(4-pentylphenyl)ethynyl]adenosine

N6-methoxy-2-[(4-pentylphenyl)ethynyl]adenosine

Cat. No.: B10851592
M. Wt: 467.5 g/mol
InChI Key: SQMZMNPGRAKQJD-FGSUIDRYSA-N
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Description

N6-methoxy-2-[(4-pentylphenyl)ethynyl]adenosine is a synthetic compound known for its high affinity and selectivity towards adenosine receptors, particularly the A3 receptor . This compound has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N6-methoxy-2-[(4-pentylphenyl)ethynyl]adenosine typically involves the following steps:

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis likely follows similar steps with optimization for large-scale production, including the use of automated reactors and purification systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the ethynyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions at the N6 position.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products:

Scientific Research Applications

N6-methoxy-2-[(4-pentylphenyl)ethynyl]adenosine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the activation of adenosine receptors, particularly the A3 receptor. Upon binding, it modulates the activity of G proteins, leading to the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP levels. This pathway is involved in various physiological processes, including anti-inflammatory and anti-cancer effects .

Comparison with Similar Compounds

    N6-methoxy-2-alkynyladenosine derivatives: These compounds share structural similarities and also target adenosine receptors.

    N6-methyladenosine: Another adenosine derivative with different functional groups but similar receptor affinity.

Uniqueness: N6-methoxy-2-[(4-pentylphenyl)ethynyl]adenosine is unique due to its high selectivity for the A3 receptor and its potential therapeutic applications in treating specific diseases .

Properties

Molecular Formula

C24H29N5O5

Molecular Weight

467.5 g/mol

IUPAC Name

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methoxyamino)-2-[2-(4-pentylphenyl)ethynyl]purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C24H29N5O5/c1-3-4-5-6-15-7-9-16(10-8-15)11-12-18-26-22(28-33-2)19-23(27-18)29(14-25-19)24-21(32)20(31)17(13-30)34-24/h7-10,14,17,20-21,24,30-32H,3-6,13H2,1-2H3,(H,26,27,28)/t17-,20-,21-,24-/m1/s1

InChI Key

SQMZMNPGRAKQJD-FGSUIDRYSA-N

Isomeric SMILES

CCCCCC1=CC=C(C=C1)C#CC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)NOC

Canonical SMILES

CCCCCC1=CC=C(C=C1)C#CC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)NOC

Origin of Product

United States

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